molecular formula C11H10BrNO2 B1294101 4-(3-Bromo-phenyl)-piperidine-2,6-dione CAS No. 351534-35-5

4-(3-Bromo-phenyl)-piperidine-2,6-dione

Cat. No.: B1294101
CAS No.: 351534-35-5
M. Wt: 268.11 g/mol
InChI Key: XKLMZPIKSUMFTO-UHFFFAOYSA-N
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Description

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a brominated phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-phenyl)-piperidine-2,6-dione typically involves the bromination of a phenyl-piperidine precursor. One common method includes the reaction of 3-bromoaniline with succinic anhydride to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-phenyl)-piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromo-phenyl)-piperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-phenyl)-piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-phenyl)-piperidine-2,6-dione
  • 4-(3-Chloro-phenyl)-piperidine-2,6-dione
  • 4-(3-Fluoro-phenyl)-piperidine-2,6-dione

Uniqueness

4-(3-Bromo-phenyl)-piperidine-2,6-dione is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-(3-bromophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZPIKSUMFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649648
Record name 4-(3-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351534-35-5
Record name 4-(3-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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